2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9776246
InChI: InChI=1S/C21H22FN3O/c1-15-21(16-6-2-4-8-18(16)23-15)20(26)14-24-10-12-25(13-11-24)19-9-5-3-7-17(19)22/h2-9,23H,10-14H2,1H3
SMILES:
Molecular Formula: C21H22FN3O
Molecular Weight: 351.4 g/mol

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone

CAS No.:

Cat. No.: VC9776246

Molecular Formula: C21H22FN3O

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone -

Specification

Molecular Formula C21H22FN3O
Molecular Weight 351.4 g/mol
IUPAC Name 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone
Standard InChI InChI=1S/C21H22FN3O/c1-15-21(16-6-2-4-8-18(16)23-15)20(26)14-24-10-12-25(13-11-24)19-9-5-3-7-17(19)22/h2-9,23H,10-14H2,1H3
Standard InChI Key MALWWZFLNFNNMJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C4=CC=CC=C4F

Introduction

The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone is a synthetic organic molecule that integrates two key pharmacologically relevant moieties: a fluorophenyl-substituted piperazine and an indole derivative. Such compounds are often studied for their potential in medicinal chemistry, particularly for their interactions with central nervous system (CNS) receptors, including serotonin and dopamine pathways.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the piperazine intermediate: The reaction of a fluorophenyl precursor with piperazine under controlled conditions.

  • Coupling with an indole derivative: Using an ethanone-based linker, the indole moiety is attached to the piperazine intermediate.

  • Purification: Recrystallization or chromatographic techniques are employed to isolate the final product.

General Reaction Scheme:

Fluorophenyl-Piperazine+Indole-Ethanone DerivativeFinal Product+By-products\text{Fluorophenyl-Piperazine} + \text{Indole-Ethanone Derivative} \rightarrow \text{Final Product} + \text{By-products}

Pharmacological Relevance

Compounds featuring fluorophenyl-piperazine and indole moieties have been extensively studied for their biological activities:

  • CNS Activity:

    • The fluorophenyl-piperazine group is known to interact with serotonin (5-HT) and dopamine receptors, suggesting potential applications in treating psychiatric disorders such as depression or schizophrenia.

    • Indole derivatives are common in serotonin receptor ligands, further enhancing the compound's CNS activity profile.

  • Potential Applications:

    • Antidepressant or anxiolytic properties due to serotonin receptor modulation.

    • Antipsychotic effects via dopamine receptor antagonism.

Analytical Characterization

The compound can be characterized using standard analytical methods:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide detailed structural information about the aromatic and aliphatic regions.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as carbonyl (C=O), aromatic rings, and fluorine substitution.

Table 2: Example NMR Data

Signal TypeChemical Shift (δ\delta)Assignment
Aromatic protons6.5–7.8 ppmFluorophenyl & Indole regions
Aliphatic protons2.5–4.0 ppmPiperazine protons
Carbonyl group~200 ppmEthanone carbon

Biological Studies

While specific studies on this compound may be limited, related derivatives have demonstrated:

  • Binding Affinity:

    • High affinity for serotonin receptors (e.g., 5-HT1A_{1A}, 5-HT2A_{2A}).

    • Moderate interaction with dopamine D2_{2} receptors.

  • In Vitro Activity:

    • Inhibition of tumor cell proliferation in certain cancer models.

    • Potential antimicrobial activity due to the indole scaffold.

Future Directions:

  • Conduct detailed receptor binding assays to confirm CNS activity.

  • Explore derivatives with varying substitutions on the piperazine or indole moieties for enhanced selectivity.

  • Evaluate toxicity profiles through preclinical studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator